3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-16(12-23-17(25)13-4-1-2-5-14(13)20-19(23)28)21-7-9-22(10-8-21)18(26)15-6-3-11-27-15/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPLDCEWLJVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3C=CC=CC3=NC2=S)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel chemical entity with potential biological activity. This article explores its biological properties, mechanisms of action, and research findings based on diverse sources.
Molecular Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
Structural Features
The compound features several functional groups that contribute to its biological activity:
- Furan-2-carbonyl : This moiety is known for its role in various biological activities.
- Piperazine ring : Commonly found in pharmacologically active compounds, enhancing binding affinity to biological targets.
- Tetrahydroquinazolinone core : Implicated in numerous therapeutic effects due to its ability to interact with various receptors.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan and piperazine derivatives. For instance, derivatives of furan have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The compound under discussion may exhibit similar properties due to the presence of the furan ring and piperazine structure.
Research Findings
- A study reported that related compounds exhibited IC50 values ranging from 1.55 μM to higher values, indicating potential effectiveness against viral targets .
Anticancer Activity
The tetrahydroquinazolinone scaffold has been associated with anticancer properties. Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Studies :
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors leading to altered signaling pathways that promote apoptosis in cancer cells.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 Mpro | 1.55 | |
| Anticancer | MCF-7 (Breast Cancer) | <10 | |
| Anticancer | A549 (Lung Cancer) | <10 |
Table 2: Structure-Activity Relationship (SAR)
| Compound | R Group | Activity |
|---|---|---|
| F8 | O | 21.28 ± 0.89 μM |
| F8-S1 | Trifluoromethyl | Reduced activity |
| F8-S43 | Nitrophenyl | Significant loss of activity |
Comparison with Similar Compounds
Structural Analogues with Piperazine and Quinazolinone Moieties
The compound shares structural homology with several piperazine-containing quinazolinone derivatives. Key comparisons include:
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Core Structure : Piperazine linked to a fluorobenzoyl group and a 4-hydroxyphenyl-2-oxoethyl chain.
- Key Differences: Replaces the furan-2-carbonyl group with a 2-fluorobenzoyl substituent. Lacks the sulfanylidene modification on the quinazolinone ring.
- Synthesis : Synthesized via a multi-step procedure involving reflux and column chromatography, yielding 48% .
- Applications: Not explicitly stated, but fluorinated aromatic groups often enhance metabolic stability .
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one
- Core Structure: Piperazine linked to a 2-fluorophenyl group and a hydroxy-substituted quinazolinone.
- Key Differences :
- Substitutes the sulfanylidene group with a hydroxy moiety.
- Uses a 2-fluorophenyl substituent instead of furan-2-carbonyl.
C. Triazole-Piperazine Derivatives (e.g., and )
- Core Structure : Piperazine linked to triazole and chlorophenyl groups.
- Key Differences: Replaces quinazolinone with triazole rings, which are common in antifungal agents. Chlorophenyl groups enhance lipophilicity, contrasting with the polar furan moiety in the target compound.
- Applications: Likely antifungal or antimicrobial, diverging from quinazolinone-based kinase inhibitors .
Comparative Data Table
Pharmacological and Physicochemical Considerations
- Furan vs. Fluorobenzoyl : The furan-2-carbonyl group may offer improved solubility over fluorinated analogs due to oxygen’s electronegativity, though this requires experimental validation.
- Sulfanylidene vs. Hydroxy : The sulfanylidene group (C=S) could enhance hydrogen-bonding or metal-chelating capabilities compared to hydroxy (C–OH), influencing target selectivity .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including coupling of the furan-2-carbonyl-piperazine moiety to the tetrahydroquinazolinone core. Critical challenges include:
- Oxoethyl linker formation : Requires precise control of nucleophilic substitution between piperazine and α-keto intermediates. highlights refluxing with potassium carbonate in ethanol for similar piperazine couplings, achieving 48% yield after purification .
- Thiocarbonyl introduction : Sulfur incorporation (e.g., via Lawesson’s reagent) must avoid over-reduction. notes thiol-protection strategies using mercaptoethanol derivatives .
- Purification : Silica gel chromatography (EtOAC/petroleum ether) is recommended for isolating intermediates, as demonstrated in and .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : H and C NMR can resolve piperazine ring conformation and furan carbonyl connectivity. used NMR to confirm analogous piperazine-furan structures .
- X-ray crystallography : and provide crystallographic data for related compounds, confirming bond lengths/angles (e.g., C=O at 1.22 Å) .
- IR spectroscopy : Detects carbonyl (1650–1750 cm) and thione (1250–1350 cm) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : HPLC ( ) or LC-MS should verify >95% purity, as impurities like unreacted piperazine ( ) can skew results .
- Assay conditions : Adjusting pH (e.g., 7.4 for physiological relevance) or solvent (DMSO concentration <1%) is critical. notes solvent effects on triazole-containing analogs .
- Target selectivity : Use computational docking (e.g., AutoDock Vina) to compare binding to related receptors (e.g., serotonin 5-HT vs. dopamine D), as seen in ’s analysis of piperazine derivatives .
Q. What strategies are effective for studying structure-activity relationships (SAR) given the compound’s complexity?
- Core modifications : Replace the tetrahydroquinazolinone with benzotriazinone ( ) or pyridotriazine () to assess ring flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) on the furan ring ( ) or alkyl chains on the piperazine () to modulate lipophilicity .
- Pharmacophore mapping : Overlay with known bioactive piperazines (e.g., prazosin in ) to identify critical hydrogen-bonding motifs .
Q. How can computational modeling predict metabolic stability or toxicity?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and CYP450 inhibition risks (e.g., CYP3A4). ’s mass spectral data can validate in silico fragmentation patterns .
- Metabolite identification : Simulate Phase I oxidation (e.g., furan ring epoxidation) using Schrödinger’s Metabolism Module, cross-referenced with in vitro microsomal assays .
Methodological Guidance for Data Interpretation
Q. How should researchers address low yields in the final coupling step?
- Catalyst screening : Test Pd(OAc) or CuI for Buchwald-Hartwig amination ( used Pd catalysts for aryl couplings) .
- Solvent optimization : Switch from ethanol ( ) to DMF or THF to enhance solubility of aromatic intermediates .
- Temperature control : Lower reaction temperatures (0–5°C) may prevent thiocarbonyl degradation .
Q. What analytical workflows validate purity and stability under storage?
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC ( ) .
- Mass balance : Combine TGA (thermal stability) and NMR to detect hydrate formation, as seen in ’s crystallography data .
Data Contradiction Analysis
Q. Why might biological activity differ between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
